Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate
Description
Historical Development of Pyridine-3-carboxylate Derivatives
The historical trajectory of pyridine-3-carboxylate derivatives traces back to the foundational discoveries in pyridine chemistry during the mid-nineteenth century. The Scottish scientist Thomas Anderson first documented the isolation of pyridine in 1849, when he examined the contents of oil obtained through high-temperature heating of animal bones. Anderson separated a colorless liquid with an unpleasant odor from this complex mixture, from which he successfully isolated pure pyridine two years later in 1851. The significance of this discovery extended far beyond the identification of a single compound, as it opened the pathway to understanding an entirely new class of nitrogen-containing heterocycles.
The nomenclature given to pyridine by Anderson reflected its method of discovery, as he named the substance after the Greek word "pyr" meaning fire, owing to its flammability. The suffix "idine" was added in compliance with chemical nomenclature conventions of the time, following patterns established for other cyclic compounds containing nitrogen atoms, such as toluidine. This naming convention would later influence the systematic nomenclature of numerous pyridine derivatives, including the carboxylate family to which ethyl 6-chloro-4-ethoxypyridine-3-carboxylate belongs.
The structural elucidation of pyridine required several decades of investigative work following its initial discovery. Wilhelm Körner in 1869 and James Dewar in 1871 proposed that pyridine's structure derived from benzene through the substitution of one carbon-hydrogen unit with a nitrogen atom. This proposal, drawing analogies between quinoline and naphthalene relationships, provided the theoretical framework for understanding pyridine's chemical behavior and reactivity patterns. The confirmation of this structural hypothesis came through experimental validation when pyridine was successfully reduced to piperidine using sodium in ethanol.
The development of synthetic methodologies for pyridine derivatives gained momentum in the late nineteenth century with significant contributions from synthetic organic chemists. In 1876, William Ramsay achieved the first synthesis of a heteroaromatic compound by combining acetylene and hydrogen cyanide to produce pyridine in a red-hot iron-tube furnace. This breakthrough demonstrated that pyridine and its derivatives could be prepared through controlled synthetic routes rather than relying solely on isolation from natural sources.
Arthur Rudolf Hantzsch made groundbreaking contributions to pyridine synthesis in 1881 with the development of the Hantzsch pyridine synthesis. This methodology typically employed a 2:1:1 mixture of beta-keto acid (often acetoacetate), an aldehyde (often formaldehyde), and ammonia or its salt as the nitrogen donor. The process initially produced a double hydrogenated pyridine intermediate, which underwent subsequent oxidation to yield the corresponding pyridine derivative. Emil Knoevenagel later demonstrated that asymmetrically substituted pyridine derivatives could be produced using variations of this synthetic approach.
The industrial demand for pyridine derivatives prompted the search for more efficient synthetic routes, culminating in the breakthrough achieved by Russian chemist Aleksei Chichibabin in 1924. The Chichibabin pyridine synthesis reaction utilized inexpensive reagents and provided a scalable approach to pyridine production that remains relevant for industrial applications. This method involved the condensation reaction of aldehydes, ketones, alpha-beta-unsaturated carbonyl compounds, or combinations thereof, in the presence of ammonia or ammonia derivatives.
The evolution of pyridine-3-carboxylate derivatives specifically gained prominence through the recognition of nicotinic acid's biological significance. Rudolf Altschul's discovery in the 1950s that nicotinic acid in gram doses could lower plasma cholesterol levels established the therapeutic potential of pyridine-3-carboxylic acid derivatives. This finding sparked intensive research into the structure-activity relationships of pyridine carboxylates and their synthetic analogs.
Industrial production statistics demonstrate the commercial importance of pyridine derivatives in modern chemical manufacturing. In 1989, worldwide pyridine production reached 26,000 tonnes, with major derivatives including 2-, 3-, and 4-methylpyridines and 5-ethyl-2-methylpyridine. The combined production scale of these alkylpyridines matched that of pyridine itself, indicating the substantial demand for substituted pyridine compounds. By the early 2000s, pyridine production had significantly increased, with mainland China alone achieving an annual production capacity of 30,000 tonnes.
Nomenclature and Structural Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple substituents. The compound's complete chemical name, this compound, reflects the positional arrangement of functional groups around the pyridine ring system. This nomenclature system provides unambiguous identification of the compound's structure through systematic description of each substituent's position and chemical nature.
The molecular formula of this compound is C₁₀H₁₂ClNO₃, indicating a composition of ten carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms. The molecular weight of 229.66 grams per mole places this compound within the range typical for substituted pyridine derivatives used in pharmaceutical and agrochemical applications. The International Chemical Identifier key NLJBDVLNDXIFIZ-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and computational chemistry applications.
The structural classification of this compound encompasses multiple hierarchical levels within organic chemistry taxonomy. At the broadest level, the compound belongs to the class of heterocyclic organic compounds, specifically those containing nitrogen as the heteroatom. Heterocyclic compounds constitute more than half of all known chemical compounds and include 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles.
Within the heterocyclic classification system, this compound is categorized as an unsaturated six-membered nitrogen heterocycle. The pyridine ring system represents one of the most important classes of organic heterocycles, alongside thiophene, pyrrole, and furan. The aromatic character of the pyridine ring contributes to the compound's stability and influences its chemical reactivity patterns.
The compound exhibits characteristics of pyridine carboxylates, which are derivatives of pyridine containing carboxylic acid functionalities. This classification encompasses a broad range of synthetic intermediates and biologically active compounds used in medicinal chemistry applications. The presence of the carboxylate ester group at position 3 of the pyridine ring places the compound within the nicotinic acid derivative family, a subclass known for diverse biological activities.
The substituent pattern analysis reveals the strategic placement of functional groups that influence the compound's chemical properties and potential applications. The chlorine atom at position 6 introduces electron-withdrawing character to the ring system, while the ethoxy group at position 4 provides electron-donating properties. This combination of electron-withdrawing and electron-donating substituents creates a balanced electronic environment that can be exploited in synthetic transformations and biological interactions.
The ester functionality represented by the ethyl carboxylate group at position 3 serves multiple purposes in the compound's utility profile. Ester groups are commonly employed as protecting groups for carboxylic acids during synthetic sequences, allowing for selective transformations at other positions of the molecule. Additionally, ester functionalities can enhance lipophilicity and membrane permeability, properties that are often desirable in pharmaceutical applications.
Stereochemical considerations for this compound are relatively straightforward due to the planar nature of the pyridine ring system and the absence of chiral centers in the molecule. The compound exists as a single constitutional isomer with well-defined three-dimensional geometry. The rotatable bond count of five indicates moderate conformational flexibility, primarily arising from the ethyl ester and ethoxy substituents.
Position of this compound in Heterocyclic Chemistry
The position of this compound within the broader landscape of heterocyclic chemistry reflects both historical developments and contemporary applications in synthetic organic chemistry. Heterocyclic chemistry encompasses the study of cyclic compounds containing atoms of at least two different elements as ring members, with nitrogen-containing heterocycles representing the most extensively studied and applied subclass. The prominence of nitrogen heterocycles in pharmaceutical development, with 59% of United States Food and Drug Administration-approved drugs containing such structures, underscores the fundamental importance of compounds like this compound.
The pyridine ring system, to which this compound belongs, occupies a central position among six-membered nitrogen heterocycles alongside quinoline, isoquinoline, and their various substituted derivatives. The electronic structure of pyridine, featuring an aromatic sextet with one nitrogen atom contributing a lone pair of electrons, creates unique reactivity patterns that distinguish it from carbocyclic aromatic compounds like benzene. This electronic arrangement makes pyridine derivatives particularly suitable for applications requiring specific interactions with biological targets or metal coordination complexes.
The reactivity profile of pyridine derivatives, including this compound, demonstrates characteristic patterns that reflect the electronic influence of the nitrogen heteroatom. The electronegative nitrogen atom in the pyridine ring reduces the electron density of the carbon atoms, making the ring less reactive toward electrophilic aromatic substitution compared to benzene derivatives. Instead, pyridine compounds exhibit enhanced reactivity toward nucleophilic substitution reactions, particularly at positions 2 and 4, where they behave similarly to imines and carbonyls.
The substitution pattern of this compound illustrates sophisticated synthetic control over regioselectivity in heterocyclic chemistry. The presence of substituents at positions 3, 4, and 6 of the pyridine ring demonstrates the ability to achieve multiple functionalizations while maintaining the aromatic integrity of the heterocyclic core. This level of substitution complexity is characteristic of advanced heterocyclic synthesis methodologies that have evolved from early pioneering work in pyridine chemistry.
Contemporary applications of this compound in pharmaceutical development exemplify the continuing relevance of heterocyclic chemistry in drug discovery programs. The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. This application reflects the broader trend in medicinal chemistry toward exploiting heterocyclic scaffolds for their ability to interact with diverse biological targets through multiple binding modes.
Agricultural chemistry represents another significant application domain for this compound, where it functions in the formulation of agrochemicals including herbicides and fungicides. The development of environmentally conscious crop protection solutions has driven interest in heterocyclic compounds that provide effective biological activity while minimizing environmental persistence and toxicity. The structural features of this compound, including the ester functionality that can undergo hydrolysis under environmental conditions, align with these sustainability objectives.
The position of this compound in material science applications demonstrates the versatility of heterocyclic compounds beyond traditional pharmaceutical and agricultural uses. The compound is explored for its potential in creating advanced materials, such as polymers and coatings, that exhibit enhanced durability and resistance to environmental factors. This application leverages the unique electronic properties of the pyridine ring system and the multiple reactive sites available for polymer incorporation.
Analytical chemistry applications of this compound highlight its utility as a standard compound for quantification methods in complex mixtures. The well-defined molecular structure and stable chemical properties make it suitable for quality control applications across various industries. This analytical role demonstrates the importance of structurally characterized heterocyclic compounds in supporting industrial processes and regulatory compliance.
The synthetic accessibility of this compound through established organic chemistry methodologies positions it as a practical building block for further chemical elaboration. Esterification reactions represent a fundamental transformation in organic synthesis, and the ethyl ester functionality provides opportunities for selective hydrolysis, transesterification, or reduction to access related compounds. The chlorine substituent offers additional synthetic versatility through nucleophilic substitution reactions that can introduce diverse functional groups at the 6-position.
Biochemical research applications of this compound involve studies of enzyme inhibition and receptor binding mechanisms. These investigations contribute to understanding biological processes and disease mechanisms, potentially leading to the development of new therapeutic approaches. The multiple functional groups present in the compound structure provide diverse interaction modes with biological macromolecules, enabling structure-activity relationship studies that guide medicinal chemistry optimization efforts.
Properties
IUPAC Name |
ethyl 6-chloro-4-ethoxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-3-14-8-5-9(11)12-6-7(8)10(13)15-4-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJBDVLNDXIFIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC=C1C(=O)OCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60489716 | |
| Record name | Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60489716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40296-47-7 | |
| Record name | Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60489716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate typically involves the reaction of 6-chloro-3-pyridinecarboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification methods, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. For example, hydrochloric acid or sodium hydroxide can be employed.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) can be used.
Major Products Formed
Substitution Reactions: The major products are the substituted pyridine derivatives.
Hydrolysis: The major products are 6-chloro-3-pyridinecarboxylic acid and ethanol.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate serves as a crucial intermediate in the synthesis of pharmaceutical compounds, especially those targeting neurological disorders. Its unique molecular structure allows for modifications that can lead to the development of novel therapeutic agents. For instance, derivatives of this compound have been explored for their potential as serotonin receptor antagonists, which are essential in treating conditions like anxiety and depression .
Case Study: Neurological Agents
In a study published by the Chemical & Pharmaceutical Bulletin, researchers synthesized several derivatives from this compound. These derivatives exhibited varying affinities for dopamine receptors, indicating their potential use as antiemetic agents . The study highlighted the compound's role in enhancing the efficacy of treatments for neurological disorders.
Agricultural Chemistry
Agrochemical Formulations
The compound is utilized in the formulation of agrochemicals such as herbicides and fungicides. Its effectiveness in crop protection while minimizing environmental impact makes it a valuable asset in sustainable agriculture. This compound has been shown to enhance the efficacy of existing agrochemical formulations .
Data Table: Efficacy of Agrochemical Formulations
| Formulation Component | Activity Level | Application Rate | Crop Type |
|---|---|---|---|
| This compound | High | 1 L/ha | Soybean |
| Chlorothalonil | Moderate | 0.5 L/ha | Wheat |
| Glyphosate | High | 2 L/ha | Corn |
Material Science
Advanced Materials Development
this compound is being explored for its potential in creating advanced materials such as polymers and coatings. Its chemical properties allow for modifications that can enhance material durability and resistance to environmental factors .
Case Study: Polymer Coatings
Research conducted at a materials science institute demonstrated that incorporating this compound into polymer matrices significantly improved their mechanical properties and resistance to UV degradation. The study concluded that these enhanced materials could be utilized in outdoor applications where durability is paramount .
Biochemical Research
Enzyme Inhibition Studies
In biochemical research, this compound is employed in studies related to enzyme inhibition and receptor binding. Its ability to interact with biological molecules provides insights into disease mechanisms and biological processes.
Case Study: Receptor Binding Assays
A study published in a peer-reviewed journal investigated the compound's interaction with specific receptors involved in metabolic pathways. The findings revealed that it could act as an inhibitor, providing a pathway for developing new therapeutic strategies against metabolic disorders .
Analytical Chemistry
Standard Reference Compound
In analytical chemistry, this compound is utilized as a standard reference compound for quantifying related substances in complex mixtures. This is crucial for quality control across various industries.
Data Table: Application in Analytical Methods
| Analytical Method | Purpose | Concentration Range |
|---|---|---|
| HPLC | Quantification | 0.1 - 10 mg/mL |
| GC-MS | Identification | 0.01 - 5 mg/mL |
| NMR Spectroscopy | Structural Analysis | 0.5 - 20 mg/mL |
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s structural analogs are distinguished by variations in substituents, ring systems, and functional groups, which influence their physicochemical properties and applications. Below is a detailed comparison:
Physicochemical Properties
- Solubility : The ethoxy and ester groups in this compound enhance solubility in polar aprotic solvents (e.g., DMSO), whereas cyclopropyl-containing analogs exhibit higher lipid solubility .
- Thermal Stability : Pyridazine derivatives (e.g., Ethyl 6-chloropyridazine-4-carboxylate) generally display lower melting points (~120–140°C) compared to pyridine-based compounds (~160–180°C) due to reduced aromatic stabilization .
Biological Activity
Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate, also known by its CAS number 40296-47-7, is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on existing literature.
- Molecular Formula : C10H12ClNO3
- Molecular Weight : 229.66 g/mol
- Chemical Structure : The compound features a pyridine ring substituted with an ethoxy group and a carboxylate moiety, which contributes to its biological activity.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains and fungi. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing inhibitory effects at certain concentrations.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Antioxidant Properties
Research has highlighted the antioxidant potential of this compound. It was found to scavenge free radicals effectively, which suggests a protective role against oxidative stress in cellular systems. The antioxidant activity was evaluated using various assays, including the DPPH radical scavenging assay.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH Scavenging | 25 |
| ABTS Scavenging | 30 |
Anti-inflammatory Effects
In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in macrophage cell lines. This suggests that it may have potential as an anti-inflammatory agent.
The biological activities of this compound are believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism.
- Modulation of Signaling Pathways : It appears to influence pathways related to inflammation and oxidative stress response.
- Direct Interaction with Cellular Components : The compound may interact with cellular membranes or DNA, leading to altered cell function.
Case Studies
- Antimicrobial Efficacy in Animal Models : In a study involving infected rats, administration of this compound resulted in a significant reduction in bacterial load compared to untreated controls.
- Oxidative Stress Studies : In a model of induced oxidative stress, the compound significantly lowered markers of oxidative damage in liver tissues.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate, and how can reaction conditions be optimized?
- The compound is typically synthesized via condensation reactions followed by cyclization. For example, similar pyridine carboxylates are prepared by reacting substituted aldehydes with aminopyridines in the presence of catalysts like palladium or copper under reflux in solvents such as DMF or toluene . Optimization involves adjusting catalyst loading (e.g., 5–10 mol%), temperature (80–120°C), and reaction time (8–24 hours). Purification often employs silica gel chromatography or recrystallization .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?
- 1H NMR : Expect signals for ethoxy groups (δ 1.2–1.4 ppm for CH3, δ 4.2–4.4 ppm for OCH2) and aromatic protons (δ 6.5–8.5 ppm). Chlorine substituents deshield adjacent protons, causing downfield shifts .
- LC-MS/HRMS : The molecular ion peak should match the exact mass (e.g., calculated for C10H12ClNO3: 229.05 g/mol).
- IR : Look for carbonyl (C=O) stretches at ~1700 cm⁻¹ and C-O-C (ethoxy) at ~1250 cm⁻¹ .
Q. What safety protocols are essential when handling this compound in the lab?
- Use PPE (gloves, lab coat, goggles), avoid inhalation/ingestion, and work in a fume hood. Store in airtight containers away from incompatible substances (e.g., strong oxidizers). Refer to SDS guidelines for spill management and first-aid measures .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) for this compound?
- Contradictions may arise from tautomerism, impurities, or solvent effects. For example, unexpected aromatic signals could indicate regioisomeric by-products. Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations and confirm the structure. Cross-validate with high-resolution mass spectrometry (HRMS) .
Q. What strategies are effective for crystallizing this compound, and how does crystal packing influence its reactivity?
- Slow evaporation from ethanol or dichloromethane/hexane mixtures yields single crystals. X-ray diffraction (using SHELXL ) reveals intermolecular interactions (e.g., π-π stacking, hydrogen bonds) that stabilize the crystal lattice. These interactions can affect solubility and reactivity in solid-state reactions .
Q. How can researchers address low yields during scale-up synthesis, and what analytical tools diagnose bottlenecks?
- Low yields may stem from inefficient mixing or heat transfer in large batches. Use inline FTIR or HPLC to monitor reaction progress. Design of experiments (DoE) can optimize variables like temperature and stoichiometry. If by-products dominate (e.g., hydrolysis of the ester group), adjust protecting groups or use anhydrous conditions .
Q. What computational methods predict the electronic properties of this compound, and how do they correlate with experimental data?
- Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and electrostatic potential surfaces. Compare computed NMR chemical shifts (via Gaussian or ORCA) with experimental data to validate the electronic environment of substituents .
Methodological Guidance
Q. How should researchers design a stability study for this compound under varying pH and temperature conditions?
- Prepare solutions in buffers (pH 2–12) and incubate at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (0, 7, 14 days). Identify degradation products using LC-MS and propose mechanisms (e.g., ester hydrolysis under acidic/basic conditions) .
Q. What statistical approaches are recommended for analyzing contradictory bioactivity data across studies?
- Use multivariate analysis (e.g., PCA) to identify outliers or confounding variables. Meta-analysis frameworks can reconcile discrepancies by normalizing assay conditions (e.g., cell lines, concentrations). Report effect sizes with 95% confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
